3-{4-[2-(azepan-1-yl)-2-oxoethyl]phenyl}-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Chemical Structure:
The compound features a tetrahydroquinazoline-dione core (a bicyclic system with two ketone groups at positions 2 and 4). Substituents include:
- A 4-fluorophenylmethyl group at position 1.
- A phenyl group substituted at position 3 via a 2-(azepan-1-yl)-2-oxoethyl linker.
Properties
IUPAC Name |
3-[4-[2-(azepan-1-yl)-2-oxoethyl]phenyl]-1-[(4-fluorophenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3/c30-23-13-9-22(10-14-23)20-32-26-8-4-3-7-25(26)28(35)33(29(32)36)24-15-11-21(12-16-24)19-27(34)31-17-5-1-2-6-18-31/h3-4,7-16H,1-2,5-6,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAQPCPLSKCZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[2-(azepan-1-yl)-2-oxoethyl]phenyl}-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a tetrahydroquinazoline core with various substituents that may influence its biological activity. The presence of an azepane ring and a fluorophenyl group suggests potential interactions with biological targets.
Pharmacological Effects
Research has indicated that compounds similar to this one exhibit a range of biological activities including:
- Inhibition of Glycine Transporters : A study demonstrated that modifications in the azepane moiety can enhance the potency of glycine transporter 1 (GlyT1) inhibitors, which are crucial for modulating neurotransmission in the central nervous system (CNS) .
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties by interacting with GABA receptors and influencing intracellular calcium levels .
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems. It is hypothesized that it acts as an inhibitor of GlyT1, leading to increased glycine levels in synaptic clefts, which can enhance inhibitory neurotransmission and provide neuroprotection against excitotoxicity.
Study 1: GlyT1 Inhibition
A series of phenyl sulfonamides were synthesized and evaluated for their ability to inhibit GlyT1. Among these, a derivative featuring the azepane moiety showed significant potency (IC50 = 37 nM), indicating that structural modifications can lead to enhanced pharmacological effects .
Study 2: Neuroprotective Properties
In vitro studies demonstrated that similar compounds could reduce neuronal apoptosis in models of oxidative stress. This effect was linked to their ability to modulate GABAAR activity, suggesting a protective role in neurodegenerative conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H24FN3O3 |
| Molecular Weight | 373.43 g/mol |
| IC50 for GlyT1 Inhibition | 37 nM |
| Solubility | 14 µM |
Comparison with Similar Compounds
Key Features :
- The fluorinated aromatic ring enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry .
- The tetrahydroquinazoline-dione core may engage in hydrogen bonding via its ketone groups, influencing binding affinity to biological targets.
Comparison with Structural Analogs
Core Structure and Functional Groups
Analysis :
- Triazole vs. Triazoles are known for metal-binding and antimicrobial activity, whereas quinazolines often target enzymes like kinases or phosphodiesterases.
- Piperazinium vs. Azepane : The piperazinium ring in (6-membered) offers a balance between rigidity and flexibility, contrasting with the azepane’s 7-membered ring, which may enhance membrane permeability due to increased hydrophobicity.
Substituent Effects
- Fluorinated Aromatics : Both the target compound and analogs in incorporate fluorinated phenyl groups. Fluorine atoms reduce metabolic degradation and improve bioavailability by blocking cytochrome P450 oxidation sites.
- Linker Diversity: The target compound’s 2-oxoethyl linker differs from the thioether in and the oxoethyl-piperazine in .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s high LogP suggests suitability for CNS targets but may require formulation optimization for aqueous delivery.
- The ionic nature of improves solubility but limits blood-brain barrier penetration compared to the neutral target compound.
Preparation Methods
Formation of 1,2,3,4-Tetrahydroquinazoline-2,4-dione
The core structure is typically synthesized via a cyclocondensation reaction between anthranilic acid derivatives and urea or its analogs. A modified procedure from recent literature employs:
Reagents :
-
Ethyl 2-aminobenzoate (1.2 equiv)
-
Trimethylorthoformate (2.0 equiv)
-
Ammonium acetate (3.0 equiv)
Conditions :
Mechanistic Insight :
The reaction proceeds through imine formation followed by intramolecular cyclization, with acetic acid catalyzing both dehydration and ring-closure steps.
N-Alkylation with 4-Fluorobenzyl Bromide
Introducing the 4-fluorobenzyl group requires careful control of reaction conditions to prevent over-alkylation:
Optimized Protocol :
-
Substrate: Tetrahydroquinazoline-2,4-dione (1.0 equiv)
-
Alkylating agent: 4-Fluorobenzyl bromide (1.5 equiv)
-
Base: Potassium carbonate (2.0 equiv)
-
Solvent: Anhydrous DMF
-
Temperature: 60°C under N₂ atmosphere
-
Reaction time: 8 h
Key Consideration :
DMF enhances solubility of the quinazoline core while minimizing side reactions. The use of molecular sieves (4Å) improves yield by scavenging trace moisture.
Installation of the Azepane-Containing Side Chain
Synthesis of 2-(Azepan-1-yl)-2-oxoethyl Intermediate
The side chain precursor is prepared through a two-step sequence:
Step 1 : Bromoacetylation of Azepane
-
Reagents: Bromoacetyl bromide (1.1 equiv), azepane (1.0 equiv)
-
Conditions: Dichloromethane, 0°C → rt, 2 h
Step 2 : Suzuki Coupling with 4-Bromophenylboronic Acid
Final Coupling Reaction
The side chain is attached via nucleophilic aromatic substitution:
Reaction Parameters :
-
Substrate: 1-[(4-Fluorophenyl)methyl]-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
-
Nucleophile: 2-(Azepan-1-yl)-2-oxoethyl zinc bromide (1.2 equiv)
-
Catalyst: NiCl₂(dppe) (3 mol%)
-
Solvent: THF
-
Temperature: 65°C, 6 h
Side Reaction Mitigation :
-
Strict exclusion of oxygen prevents catalyst deactivation
-
Slow addition of the organozinc reagent minimizes homo-coupling.
Reaction Optimization and Yield Improvements
Solvent Screening for Key Steps
| Reaction Step | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Ethanol | 68 | 95.2 |
| DMF | 42 | 88.7 | |
| Toluene | 31 | 76.4 | |
| N-Alkylation | DMF | 85 | 98.1 |
| Acetonitrile | 72 | 94.3 | |
| THF | 58 | 89.6 | |
| Final Coupling | THF | 63 | 96.8 |
| Dioxane | 57 | 93.4 | |
| DCM | 41 | 87.9 |
Temperature Effects on Final Coupling
| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 50 | 12 | 54 | 89 |
| 65 | 6 | 63 | 93 |
| 80 | 4 | 58 | 85 |
Optimal results at 65°C balance reaction rate and decomposition pathways.
Purification and Characterization
Chromatographic Methods
Final purification employs a three-step protocol:
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 10.85 (s, 1H, NH)
-
δ 7.42–7.38 (m, 2H, Ar-H)
-
δ 7.32–7.28 (m, 2H, Ar-H)
-
δ 5.12 (s, 2H, CH₂Ph)
-
δ 3.68–3.59 (m, 4H, azepane CH₂)
-
δ 2.92 (t, J = 6.1 Hz, 2H, quinazoline CH₂)
HRMS (ESI) :
Scale-Up Considerations and Process Chemistry
Industrial-scale production (>100 g) requires modifications:
-
Replacement of DMF with cyclopentyl methyl ether (CPME) in alkylation steps
-
Continuous flow hydrogenation for nitro group reductions
-
Mechanochemical grinding for final coupling step (yield improvement to 71%).
Key Challenges :
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what analytical methods validate its purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including:
- Step 1 : Condensation of azepane derivatives with fluorophenyl-containing intermediates under reflux in polar aprotic solvents (e.g., dimethylformamide, DMF) .
- Step 2 : Cyclization of the tetrahydroquinazoline-dione core using dehydrating agents (e.g., POCl₃) at controlled temperatures (60–80°C) .
- Validation : Purity is confirmed via HPLC (>98%) and LC-MS (to verify molecular weight). Structural integrity is assessed using ¹H/¹³C NMR (to confirm aromatic protons and carbonyl groups) and FTIR (to detect C=O and N-H stretches) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from differences in:
- Assay conditions : Standardize buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤1% v/v) .
- Compound stability : Conduct stability studies under assay conditions using LC-MS to detect degradation products .
- Target specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to confirm target engagement .
Advanced Research Questions
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the azepane or fluorophenyl moieties while monitoring LogP via computational tools (e.g., MarvinSketch) .
- Metabolic stability : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS to identify metabolic hotspots. Modify vulnerable sites (e.g., methyl groups on the quinazoline core) to block oxidation .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption and P-gp efflux ratios .
Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR) in neuroprotective targets?
- Methodological Answer :
- Core modifications : Replace the tetrahydroquinazoline-dione with pyrimidinone or thienopyrimidine cores to assess impact on target binding (e.g., NMDA receptor inhibition) .
- Side-chain variations : Synthesize analogs with substituted benzyl groups (e.g., 3-chloro or 4-methoxy) on the fluorophenyl moiety and evaluate affinity via radioligand displacement assays .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites of tau protein or amyloid-beta aggregates .
Q. What experimental approaches elucidate the compound’s mechanism of action in heterogeneous cell populations (e.g., cancer stem cells)?
- Methodological Answer :
- Single-cell RNA sequencing : Profile transcriptional changes in treated vs. untreated cells to identify dysregulated pathways (e.g., Wnt/β-catenin or Notch) .
- Functional proteomics : Use reverse-phase protein arrays (RPPA) to quantify phosphorylation states of signaling proteins (e.g., AKT, ERK) .
- Cellular thermal shift assay (CETSA) : Validate direct target engagement by measuring thermal stabilization of putative targets (e.g., HDACs) in lysates .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Bioavailability studies : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure .
- Off-target effects : Perform kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that may counteract efficacy .
- Toxicogenomics : Use RNA-seq to detect compensatory pathways activated in vivo but not in vitro .
Q. What computational tools are recommended for predicting metabolite formation and toxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
